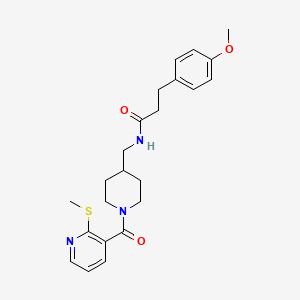

3-(4-methoxyphenyl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)propanamide

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O3S/c1-29-19-8-5-17(6-9-19)7-10-21(27)25-16-18-11-14-26(15-12-18)23(28)20-4-3-13-24-22(20)30-2/h3-6,8-9,13,18H,7,10-12,14-16H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEALHUEFXULTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)C(=O)C3=C(N=CC=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-methoxyphenyl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)propanamide is a synthetic derivative that has gained attention in pharmacological research due to its potential biological activities. This article summarizes the available data on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₈H₃₋₁₉N₃O₂S, with a molecular weight of approximately 345.43 g/mol. Its structure includes a piperidine ring, a methoxyphenyl group, and a methylthio-nicotinoyl moiety, which contribute to its biological properties.

Molecular Structure

| Component | Structure |

|---|---|

| Methoxyphenyl | -OCH₃ attached to phenyl |

| Piperidin-4-yl | A six-membered nitrogen-containing ring |

| Methylthio | -S-CH₃ group attached to nicotinoyl |

Research indicates that this compound exhibits multiple biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.

- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.

- Cytotoxicity Against Cancer Cells : In vitro studies have indicated that this compound can induce apoptosis in certain cancer cell lines, suggesting a potential role in cancer therapy.

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluating the antimicrobial efficacy of related compounds found that derivatives with similar structures exhibited significant activity against Gram-positive and Gram-negative bacteria. The presence of the methoxy and methylthio groups was critical for enhancing this activity .

- Anti-inflammatory Research : In a controlled experiment using RAW 264.7 macrophages, the compound demonstrated a reduction in nitric oxide production, indicating its potential as an anti-inflammatory agent. The results were comparable to known anti-inflammatory drugs like curcumin .

- Cytotoxicity Assessment : A recent study assessed the cytotoxic effects of various piperidine derivatives on human cancer cell lines. The compound showed promising results with IC50 values indicating effective inhibition of cell proliferation in breast and colon cancer cells .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with related compounds is useful.

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity (IC50) |

|---|---|---|---|

| 3-(4-methoxyphenyl)-N-((1-(2-(methylthio)... | Moderate | Significant | 15 µM |

| Curcumin | High | Very High | 10 µM |

| Piperidine Derivative X | Low | Moderate | 20 µM |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on substituent variations, biological targets, and pharmacological implications.

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Impact on Target Specificity: The methylthio-nicotinoyl group in the target compound distinguishes it from fentanyl analogs (e.g., 2'-fluoro fentanyl), which prioritize phenylethyl-piperidine motifs for opioid receptor binding . This substitution likely eliminates opioid activity, redirecting it toward non-opioid targets.

Pharmacokinetic Considerations: The nicotinoyl group may enhance blood-brain barrier (BBB) penetration, similar to PF-5006739, a CK1δ/ε inhibitor designed for CNS access .

Synthetic Feasibility: Intermediate compounds like N-[(4-methoxymethyl)-4-piperidinyl]-N-phenylpropanamide highlight the importance of piperidine substitution strategies. The target compound’s methylthio-nicotinoyl group may require specialized coupling reagents for synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-methoxyphenyl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)propanamide, and how can reaction yields be optimized?

- Methodology :

- Multi-step synthesis involving coupling of the nicotinoyl-piperidine intermediate with 3-(4-methoxyphenyl)propanamide. Key steps include:

- Step 1 : Preparation of the piperidine scaffold via reductive amination or nucleophilic substitution (e.g., using 2-(methylthio)nicotinic acid chloride) .

- Step 2 : Amide bond formation between the piperidine intermediate and the propanamide moiety under coupling agents like HATU or EDC/HOBt .

- Optimization :

- Use anhydrous solvents (e.g., DMF or dichloromethane) and inert atmospheres to minimize side reactions.

- Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- Methodology :

- 1H/13C NMR : Verify the presence of the methoxyphenyl group (δ ~3.8 ppm for OCH3), methylthio substituent (δ ~2.5 ppm for SCH3), and piperidinyl protons (δ ~1.5–3.0 ppm) .

- IR : Confirm carbonyl stretches (amide C=O at ~1650–1680 cm⁻¹; nicotinoyl C=O at ~1700 cm⁻¹) .

- HRMS : Validate molecular formula (C23H28N3O3S) with exact mass matching theoretical values (e.g., m/z 426.1856 [M+H]+) .

Q. What preliminary assays are suitable for evaluating the compound’s biological activity?

- Methodology :

- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATP-dependent kinase activity) .

- Receptor binding : Radioligand displacement assays (e.g., for opioid or nicotinic acetylcholine receptors, given structural analogs in ).

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Methodology :

- Core modifications :

- Vary the methoxyphenyl group (e.g., replace with halogenated or nitro-substituted aryl) to assess electronic effects on binding .

- Modify the methylthio group (e.g., replace with sulfoxide or sulfone) to study steric/electronic impacts .

- Assays :

- Compare IC50 values in target-specific assays (e.g., receptor affinity) and ADMET properties (e.g., metabolic stability in liver microsomes) .

- Data tools : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., opioid receptors) .

Q. How should researchers resolve contradictions in reported biological activity data for structurally related compounds?

- Methodology :

- Replication : Validate assays under standardized conditions (e.g., pH, temperature, cell line passage number) .

- Purity verification : Use HPLC (≥95% purity) and elemental analysis to rule out batch variability .

- Mechanistic follow-up : Employ CRISPR knockouts or siRNA silencing to confirm target engagement .

Q. What strategies are recommended for studying the compound’s metabolic stability and toxicity in vitro?

- Methodology :

- Metabolism : Incubate with liver microsomes (human/rodent) and analyze metabolites via LC-MS/MS. Key Phase I/II transformations to monitor:

- O-demethylation of the methoxyphenyl group.

- Oxidation of the methylthio moiety .

- Toxicity :

- Screen for hERG channel inhibition (patch-clamp assays) to assess cardiac risk .

- Use Ames tests for mutagenicity and hemolysis assays for erythrocyte compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.